malettinin D
Description
Significance of Fungal Secondary Metabolites in Drug Discovery Research
Fungal secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. nih.gov Instead, they often play a role in mediating interactions with the surrounding environment. ornl.gov These compounds exhibit a remarkable diversity in their chemical structures and biological activities, making them a rich and historically significant source for drug discovery. asm.orgfrontiersin.org Many life-saving medicines and important agrochemicals have been derived from these fungal natural products. asm.org
The discovery of penicillin, a secondary metabolite from the fungus Penicillium rubens, revolutionized medicine and marked the beginning of the antibiotic era. frontiersin.org Since then, numerous other fungal metabolites have been developed into essential drugs, including immunosuppressants and cholesterol-lowering agents. The structural complexity and diversity of these compounds provide a vast chemical space for the discovery of novel therapeutic agents. frontiersin.org Researchers continue to explore the largely untapped potential of fungal biodiversity, anticipating the discovery of new compounds with unique biological activities. asm.orgmdpi.com The study of how genetic differences within the same fungal species can lead to the production of unique secondary metabolites is a promising new frontier in this field. ornl.gov
Overview of the Malettinin Class of Polyketides
The malettinins are a family of polyketide-derived natural products. wikipedia.org Their characteristic chemical architecture consists of a tropolone (B20159)/dihydropyran ring system linked to a furan (B31954) ring. vulcanchem.comnih.govfrontiersin.org Variations in the stereochemistry and functional groups on this core structure give rise to the different members of the malettinin family. vulcanchem.com
The first member of this class, malettinin A, was reported alongside malettinins B, C, and D, which were isolated from an unidentified fungal colonist of Hypoxylon sp. stromata. wikipedia.orgresearchgate.netacs.org Later, malettinins A, B, C, and a new member, malettinin E, were isolated from the marine fungus Cladosporium sp. frontiersin.orgresearchgate.net Interestingly, malettinin D was not detected in the extracts of this Cladosporium strain. frontiersin.org The malettinins have demonstrated antimicrobial activities, with the specific biological effects appearing to be influenced by the subtle structural differences between the individual compounds. vulcanchem.comnih.gov
Rationale for Comprehensive Investigation of this compound
This compound stands out within its class due to its unique structural features. While biogenetically related to the other malettinins, it possesses a novel ring system. researchgate.netacs.orgacs.org The structure of this compound was definitively established through single-crystal X-ray diffraction analysis. researchgate.netacs.orgacs.org This distinct molecular architecture suggests that this compound may exhibit a unique biological activity profile compared to its structural relatives. vulcanchem.com
Despite its discovery, this compound remains one of the less-studied members of its family. researchgate.netmdpi.com A comprehensive investigation into its properties is warranted to fully understand its chemical nature and biological potential. Such studies are crucial for elucidating structure-activity relationships within the malettinin class, which could guide future efforts in the design and synthesis of new therapeutic agents. ontosight.ai The unique structural aspects of this compound make it a compelling target for further research to unlock its full potential.
Structure
3D Structure
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione |
InChI |
InChI=1S/C16H16O7/c1-7-6-21-15(12(7)18)9(3)5-14-8(2)4-10(17)22-16(14,20)11(15)13(19)23-14/h4,6,9,11,20H,5H2,1-3H3/t9-,11+,14+,15-,16+/m1/s1 |
InChI Key |
AENQUCGUWJQFLJ-STMGQDDNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]23C(=CC(=O)O[C@]2([C@H]([C@@]14C(=O)C(=CO4)C)C(=O)O3)O)C |
Canonical SMILES |
CC1CC23C(=CC(=O)OC2(C(C14C(=O)C(=CO4)C)C(=O)O3)O)C |
Synonyms |
malettinin D |
Origin of Product |
United States |
Discovery, Isolation, and Dereplication of Malettinin D
Isolation Source and Fungal Taxonomy
Malettinin D was first reported as a new metabolite isolated from a non-sporulating fungus, identified as Mycelia sterilia strain MYC-155. researchgate.netacs.orgacs.org This fungal isolate has been deposited in the Agricultural Research Service Culture Collection (NRRL) with the accession number 29110. researchgate.netacs.orgacs.org The fungus was discovered as a colonist of the stromata of a Hypoxylon species, which are dense masses of fungal tissue that contain perithecia, the spore-producing structures. researchgate.netacs.org The Hypoxylon stromata, found on dead Aspen logs, provided the initial source material from which the producing fungus was isolated. researchgate.net this compound was discovered alongside the related compounds malettinin B and malettinin C from this fungal source. researchgate.netacs.orgacs.org These three compounds were identified as new antimicrobial polyketide-derived metabolites, related to the previously characterized malettinin A, which was also produced by the same fungal strain. researchgate.netacs.orgacs.org While malettinins B and C are partially reduced analogues of malettinin A, this compound possesses a distinct ring system, the structure of which was definitively established through single-crystal X-ray diffraction analysis. researchgate.netacs.orgacs.org
Subsequent research has identified other fungal genera capable of producing malettinins. Notably, species of Cladosporium, a large and heterogeneous genus of Hyphomycetes, have been found to produce malettinins A, B, C, and a new derivative, malettinin E. frontiersin.orgcore.ac.uknih.gov For instance, a marine-derived Cladosporium sp. strain KF501, isolated from the German Wadden Sea, was shown to produce these compounds. frontiersin.orgcore.ac.ukresearchgate.net However, a significant finding in these comparative studies is that this compound has not been detected in the culture extracts of these Cladosporium species. frontiersin.orgcore.ac.uknih.gov This suggests that the biosynthetic pathway leading to this compound might be unique to the original producing organism, Mycelia sterilia MYC-155, or that the expression of the necessary genes is not triggered in the Cladosporium species under the investigated fermentation conditions. The production of malettinins has also been reported in Tolypocladium geodes, which was found to produce malettinins B and E, but again, not this compound. nih.gov This highlights the specific and unique nature of this compound's biosynthesis.
Original Identification from Mycelia sterilia MYC-155 (NRRL 29110) associated with Hypoxylon stromata
Isolation Methodologies
The production of this compound was achieved through the cultivation of Mycelia sterilia MYC-155. Initial studies utilized solid-substrate fermentation cultures. researchgate.net Following the fermentation period, the extraction of the produced metabolites was carried out. The organic extract from these cultures displayed potent antifungal activity, which prompted further investigation. researchgate.net The extraction process typically involves the use of organic solvents to separate the secondary metabolites from the fungal biomass and culture medium. For the initial discovery of malettinin A from NRRL 29110, a crude ethyl acetate (B1210297) extract was used. researchgate.net In studies on other malettinin-producing fungi like Cladosporium, both broth fermentation and extraction of the dry mycelium have been employed, using solvents such as ethanol, chloroform, and ethyl acetate. researchgate.netjapsonline.com For instance, in the case of a Cladosporium strain, the mycelium was harvested, homogenized, and extracted with ethanol. frontiersin.org
Following extraction, a multi-step purification process is required to isolate individual compounds like this compound from the complex crude extract. The primary techniques employed are chromatographic. In the initial work that led to the discovery of malettinin A from NRRL 29110, the crude ethyl acetate extract was fractionated using Sephadex LH-20 column chromatography. researchgate.net For the purification of other malettinins from Cladosporium species, preparative High-Performance Liquid Chromatography (HPLC) has been a key technique. frontiersin.orgcore.ac.uk This often involves reversed-phase columns, such as C18, and a gradient elution system with solvents like water and acetonitrile, often with additives like formic acid to improve peak shape and resolution. frontiersin.orgnih.gov The separation is monitored by UV detection, allowing for the collection of fractions containing the compounds of interest. frontiersin.orgnih.gov The final purification of malettinins B and E from Tolypocladium geodes, for example, involved further chromatography on different types of columns, including Symmetry Shield RP8. nih.gov
Fermentation and Extraction Protocols
Dereplication Strategies in Natural Product Research
Dereplication is a critical process in modern natural product discovery, aimed at the rapid identification of known compounds in a crude extract at an early stage. nih.govresearchgate.net This strategy helps to avoid the time-consuming and costly re-isolation of already characterized substances, thereby focusing resources on the discovery of novel molecules. researchgate.net Dereplication workflows typically involve a combination of advanced analytical techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic resonance (NMR) spectroscopy, coupled with database searching. nih.gov
By analyzing the mass-to-charge ratio (m/z) with high accuracy and obtaining molecular formulas, researchers can quickly compare the detected compounds against comprehensive databases of known natural products. nih.govnih.gov This metabolomics-based approach allows for the chemical profiling of an extract, highlighting potentially new compounds. nih.govnih.gov In the context of malettinins, dereplication has been used to identify known members of the family in extracts of different fungal strains. For example, LC-HR-ESI-MS analysis of an extract from a sponge-associated Cladosporium sp. allowed for the dereplication of malettinin B. nih.gov The initial investigation of Mycelia sterilia MYC-155, which led to the discovery of malettinins B, C, and D, was driven by the search for new antimicrobial compounds. While not explicitly termed "dereplication" in the earliest publications, the process of identifying malettinin A and then characterizing the related but novel structures of B, C, and the unique ring system of D, is conceptually aligned with the goals of dereplication: to distinguish the known from the unknown.
Structural Elucidation and Stereochemical Characterization of Malettinin D
Advanced Spectroscopic Techniques for Structure Determination
The initial characterization and structural hypothesis for malettinin D were formulated through the combined application of several spectroscopic methods. These techniques provide complementary information about the molecule's mass, functional groups, and the electronic and magnetic environments of its atoms. For related compounds in the malettinin family, such as malettinin E, these methods were instrumental in establishing the planar structure and relative configurations. core.ac.ukfrontiersin.orggeomar.de
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a new compound. For the related malettinin E, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to establish its molecular formula as C₁₆H₂₀O₅. frontiersin.orgfrontiersin.org This technique provides an extremely accurate mass measurement, allowing for the calculation of a unique molecular formula and the determination of the degree of unsaturation (in this case, seven). frontiersin.org A similar analysis would be a foundational step for characterizing this compound, providing its exact molecular formula and constraining the possible number of rings and double bonds within the structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. The structural determination of malettinins B and C, which are partially reduced analogues of malettinin A, was achieved through the analysis of their NMR and MS data. acs.orgacs.orgnih.gov For a comprehensive analysis of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required. vulcanchem.com
¹H NMR: Identifies the number and type of hydrogen environments in the molecule.
¹³C NMR: Determines the number and type of carbon environments.
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling correlations, identifying adjacent protons within a spin system. frontiersin.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments. frontiersin.org
Analysis of these spectra in concert allows for the complete assembly of the molecule's planar structure. For the related malettinin E, these experiments confirmed the presence of a tropolone (B20159)/dihydropyran ring structure linked to a furan (B31954) ring. core.ac.ukfrontiersin.orggeomar.de While the full NMR data set for this compound is not detailed in the available literature, the spectra for malettinins B, C, and D have been made available in supporting information for key publications. acs.org
Table 1: NMR Spectroscopic Techniques for Structural Elucidation
| Experiment | Type | Information Provided |
|---|---|---|
| ¹H NMR | 1D | Chemical shift, integration, and multiplicity of protons. |
| ¹³C NMR | 1D | Chemical shift of carbon atoms. |
| DEPT | 1D | Identifies methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. |
| COSY | 2D | Shows scalar coupling between vicinal protons (H-C-C-H). |
| HSQC/HSQC | 2D | Correlates protons with their directly attached carbons. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The complex IR spectrum of a natural product acts as a molecular fingerprint. mdpi.com In the context of this compound, IR analysis would be expected to show characteristic absorption bands for key functional groups. These would include stretches for hydroxyl (-OH) groups, carbonyl (C=O) groups within the tropolone ring system, and C-O bonds associated with ether linkages. spectroscopyonline.com This information complements the data from NMR and mass spectrometry by confirming the presence of specific functionalities predicted by the molecular formula and NMR shifts.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. technologynetworks.com The malettinin family of compounds contains a tropolone moiety, which is a known chromophore with characteristic UV absorption. researchgate.net The use of UV spectroscopy was a supporting technique in the structure elucidation of other malettinins. core.ac.ukfrontiersin.orgresearchgate.net For this compound, the UV-Vis spectrum would be used to confirm the presence of the tropolone ring system by comparing its absorption maxima (λmax) with those of known tropolone-containing compounds.
Infrared (IR) Spectroscopy
Crystallographic Analysis for Definitive Structural Assignment
While spectroscopic methods are powerful for determining the planar structure and suggesting relative stereochemistry, an unambiguous determination of the three-dimensional arrangement of atoms, including relative and absolute configuration, often requires crystallographic analysis.
The definitive and absolute structure of this compound was established through single-crystal X-ray diffraction analysis. researchgate.netacs.orgacs.orgacs.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a precise three-dimensional model of the electron density within the molecule, from which atomic positions can be determined with high accuracy. This analysis confirmed that this compound is biogenetically similar to its analogues but possesses a new and distinct ring system. researchgate.netacs.orgacs.org The successful application of this method for the related malettinin E was also crucial in confirming its structure as the C-13 epimer of malettinin C. core.ac.ukfrontiersin.org For this compound, this powerful technique provided the final, conclusive evidence of its unique molecular architecture. researchgate.netacs.orgacs.org
Table 2: Illustrative Crystal Data and Structure Refinement Parameters (Note: This table is illustrative of the type of data produced from a single-crystal X-ray diffraction experiment, based on parameters reported for the related malettinin E.)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₂₀O₅ |
| Formula weight | 292.32 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | V |
| Z (molecules per unit cell) | 4 |
| Calculated density (Mg/m³) | ρ |
| Absorption coefficient (mm⁻¹) | μ |
| F(000) | Value |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| R indices (all data) | R₁, wR₂ |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Malettinin A |
| Malettinin B |
| Malettinin C |
| This compound |
Unique Structural Features of this compound within the Malettinin Family
This compound stands as a distinctive member of the malettinin family due to its novel structural architecture. Unlike its relatives, which are characterized by a tropolone or dihydropyran core, this compound presents a unique combination of a pyranone and a bicyclic lactone moiety. core.ac.uk This significant structural deviation sets it apart and suggests a potentially different biosynthetic origin or enzymatic modification pathway compared to other known malettinins.
Elucidation of Novel Ring System (Pyranone and Bicyclic Lactone Moiety)
The structural elucidation of this compound revealed a new ring system previously unseen in this class of fungal metabolites. researchgate.netacs.orgacs.org Instead of the typical tropolone ring, a seven-membered aromatic ring, this compound incorporates a pyranone ring. Furthermore, the dihydropyran ring commonly found in other malettinins is replaced by a more complex bicyclic lactone in this compound. core.ac.uk The definitive structure of this novel ring system was established through single-crystal X-ray diffraction analysis, which provided unambiguous proof of its atomic connectivity and three-dimensional arrangement. researchgate.netacs.orgacs.orgnih.gov This advanced analytical technique was crucial in confirming the presence of the pyranone and the intricate bicyclic lactone structure, which would have been challenging to determine solely through spectroscopic methods like NMR and mass spectrometry.
Differentiation from Tropolone/Dihydropyran Core Structures of Other Malettinins
The malettinin family, including malettinins A, B, C, and E, is primarily defined by a characteristic tropolone/dihydropyran ring structure linked to a furan ring. mdpi.comresearchgate.netcore.ac.uk This core scaffold is a recurring motif among these related natural products. mdpi.com However, this compound diverges significantly from this established structural pattern. core.ac.uk Its pyranone and bicyclic lactone system represents a fundamental architectural shift. This structural uniqueness suggests that while it is biogenetically related to the other malettinins, the biosynthetic pathway leading to this compound involves distinct enzymatic steps that result in this alternative ring formation. researchgate.netacs.orgacs.org The other malettinins, such as B and C, are considered partially reduced analogues of malettinin A, highlighting their close structural relationship within the tropolone/dihydropyran framework. researchgate.netacs.orgacs.org
Determination of Absolute and Relative Stereochemistry
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity and biological function. For this compound, the determination of its stereochemical configuration was a key component of its structural elucidation.
The relative configuration , which describes the spatial relationship between different chiral centers within the molecule, was definitively established through single-crystal X-ray diffraction analysis. researchgate.netacs.orgacs.orgnih.gov This powerful technique provides a detailed map of the molecule's structure, revealing the relative orientation of its various substituents.
However, determining the absolute configuration , which defines the actual three-dimensional orientation of the atoms in space, can be more challenging. While X-ray crystallography can sometimes determine absolute configuration if a heavy atom is present, this was not the case for this compound. frontiersin.org Therefore, while the precise relative arrangement of its stereocenters is known, its absolute configuration as either of two possible mirror images (enantiomers) has not been definitively assigned based on the available literature. Further studies, potentially involving chemical correlation to a compound of known absolute stereochemistry or the application of chiroptical methods like circular dichroism, would be necessary to unambiguously determine the absolute configuration of this compound. ox.ac.ukslideshare.net
Biosynthetic Pathways and Genetic Foundations of Malettinin D
Proposed Polyketide Biosynthesis Route
The biosynthesis of malettinin D is postulated to follow a classic polyketide pathway, a common route for the synthesis of a wide array of fungal secondary metabolites. researchgate.net This process involves the sequential condensation of small carboxylic acid units to build a complex carbon skeleton.
The fundamental building blocks for the polyketide backbone of this compound are derived from primary metabolism. Acetyl-coenzyme A (acetyl-CoA) typically serves as the starter unit for the polyketide chain. nih.govrasmusfrandsen.dk The subsequent extension of the chain is accomplished through the iterative addition of malonyl-coenzyme A (malonyl-CoA) units. rasmusfrandsen.dktandfonline.com Malonyl-CoA itself is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. tandfonline.com Isotopic labeling studies on other fungal tropolones have confirmed that the carbon skeleton is assembled from these acetate (B1210297) and malonate precursors. pnas.org
At the heart of this compound biosynthesis is a multi-domain enzyme known as a polyketide synthase (PKS). rasmusfrandsen.dknih.gov Fungal PKSs are large, iterative enzymes that catalyze the controlled, repetitive condensation of acetyl-CoA and malonyl-CoA. nih.gov In the case of tropolone (B20159) biosynthesis, a specific type of PKS, a non-reducing polyketide synthase (NR-PKS), is involved. pnas.orgmdpi.com These enzymes assemble the polyketide chain without the typical reductive steps seen in fatty acid synthesis, leading to a highly oxygenated and reactive intermediate that is primed for cyclization. nih.gov
Acetyl-CoA and Malonyl-CoA Precursors
Enzymatic Steps and Intermediate Formation
Based on the well-characterized biosynthesis of the fungal tropolone stipitatic acid, a multi-step enzymatic cascade is proposed for the formation of the tropolone core of this compound. pnas.orgmdpi.com
The initial step involves the NR-PKS, which synthesizes a specific polyketide intermediate, likely 3-methylorcinaldehyde, from one molecule of acetyl-CoA and three molecules of malonyl-CoA. pnas.orgnih.gov This intermediate is then released from the PKS.
The subsequent crucial step is the oxidative dearomatization of the aromatic ring of 3-methylorcinaldehyde. This reaction is catalyzed by a flavin-dependent monooxygenase (FMO), an enzyme homologous to TropB in the stipitatic acid pathway. pnas.orgmdpi.com This creates a highly unstable dienone intermediate.
The final step in the formation of the tropolone ring is an oxidative ring expansion. A non-heme Fe(II)-dependent dioxygenase, analogous to TropC, is proposed to catalyze this transformation, converting the six-membered ring of the dienone intermediate into the characteristic seven-membered tropolone ring of stipitaldehyde. pnas.orgchemrxiv.org Following the formation of the core tropolone structure, further tailoring enzymes would be responsible for creating the unique features of this compound, including the attached furan (B31954) ring and its specific stereochemistry. researchgate.net
Biogenetic Relationships within the Malettinin Family
This compound is part of a family of structurally related polyketides. acs.org Malettinins B and C are described as partially reduced analogs of malettinin A. acs.org this compound, while biogenetically similar, is distinguished by a novel ring system. acs.org Another related compound, malettinin E, has been isolated from a different fungal source and is an epimer of malettinin C. researchgate.net
This structural diversity within the malettinin family suggests a common biosynthetic origin from a shared polyketide precursor. The variations between the different malettinins likely arise from the action of different sets of "tailoring" enzymes. These enzymes, which may include reductases, oxidases, and cyclases, modify the common precursor to produce the final, distinct structures of each malettinin. The unique ring system of this compound, for instance, points to the presence of a specific cyclase or a series of enzymatic modifications that are not present in the biosynthetic pathways of other known malettinins. acs.org
Genomic and Proteomic Approaches to Biosynthetic Pathway Elucidation
The definitive elucidation of the this compound biosynthetic pathway awaits the identification and sequencing of the producing fungal organism. Once accomplished, modern genomic and proteomic techniques will be invaluable tools.
Genomic Approaches: In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically located together in the genome in what is known as a biosynthetic gene cluster (BGC). frontiersin.orgresearchgate.net By sequencing the genome of the this compound-producing fungus, researchers can use bioinformatic tools to identify the PKS gene and the surrounding genes that likely constitute the this compound BGC. frontiersin.orgpnas.org The functions of the genes within the cluster can then be predicted based on homology to known biosynthetic genes from other fungal pathways, such as the well-characterized tropolone BGCs. pnas.orgnih.gov Targeted gene knockout or heterologous expression of the identified genes in a model fungal host like Aspergillus oryzae can then be used to confirm their role in this compound biosynthesis. pnas.orgresearchgate.net
Proteomic Approaches: Proteomics, the large-scale study of proteins, can also provide critical insights. By analyzing the proteins expressed by the fungus under conditions that favor this compound production, the enzymes of the biosynthetic pathway can be identified. nih.gov Techniques such as activity-based protein profiling (ABPP) can be used to specifically label and identify active PKS and other biosynthetic enzymes from the fungal proteome. nih.gov This approach can help to confirm the involvement of the enzymes encoded by the identified BGC and can also aid in characterizing their specific functions and substrate specificities.
Chemical Synthesis and Structural Modification Strategies for Malettinin D and Analogs
Challenges in the Total Synthesis of Complex Natural Products
The synthesis of complex natural products like the malettinins is a formidable task that presents numerous universal challenges. These molecules often feature:
High Structural Complexity: Malettinin D contains a dense arrangement of rings, including a bridged tetracyclic core, which requires sophisticated strategies for its construction. nih.gov
Stereocontrol: The presence of multiple contiguous stereogenic centers is a significant hurdle. In the case of the malettinin family, controlling the relative and absolute stereochemistry of the fused and spirocyclic junctions is paramount. core.ac.uk The synthesis of a specific stereoisomer from a pool of many possibilities necessitates the use of highly selective reactions.
Functional Group Compatibility: The molecular architecture is decorated with various functional groups that must be tolerated or protected and deprotected throughout a lengthy synthetic sequence. The malettinins, for instance, contain sensitive moieties like furan (B31954) rings and, in the case of its relatives, a tropolone (B20159) ring that can chelate metals. acs.orgnih.gov
Efficiency and Scalability: Devising a concise and efficient synthetic route is a primary goal. Achieving a practical synthesis requires minimizing the number of steps and maximizing the yield of each transformation to produce meaningful quantities of the target compound.
These challenges demand innovative and robust synthetic methods to construct the intricate molecular architecture efficiently and with precise stereochemical control.
Synthetic Approaches to Related Malettinins (e.g., Malettinin C, E)
A critical challenge in the synthesis of malettinins C and E was the establishment of the stereochemistry at carbon 13, which differentiates the two molecules. core.ac.uk This was addressed through a key organocatalytic asymmetric aldol (B89426) reaction. acs.org This reaction sets the crucial stereocenter that dictates the configuration of the final natural product. The use of an organocatalyst enabled the high enantioselectivity required for the synthesis. acs.org
The assembly of the malettinin C and E skeleton relied on a sequence of sophisticated ring construction and rearrangement reactions following the initial fragment coupling via a Michael addition. wikipedia.orgfrontiersin.org
Oxidative Dearomatization/Spirocyclization: A pivotal step in the synthesis was the construction of the spirocyclic acetal (B89532) linking the dihydropyran and furan-containing rings. This was achieved through an oxidative cyclization of a phenol (B47542) precursor using a hypervalent iodine reagent, bis(trifluoroacetoxy)iodobenzene (PIFA). core.ac.ukacs.org This reaction proceeds via an oxidative dearomatization of the phenol, which is then attacked by a pendant hydroxyl group to form the fused pyran ring and the spiro-center in a single, efficient step. core.ac.uk
Base-Mediated Ring Expansion: The construction of the signature seven-membered tropolone ring was accomplished through a creative ring-expansion strategy. core.ac.uk A spirocyclic dienone intermediate, generated from the previous step, was treated with a base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This induced a cascade reaction involving an intramolecular Michael addition to form a transient cyclopropane (B1198618) ring, which then underwent a ring-expansion and elimination of a nitro group to furnish the aromatic tropolone ring system in high yield. core.ac.uk
The formation of the two key heterocyclic systems in malettinins C and E was addressed with distinct and effective strategies.
Tropolone Ring Formation: As detailed above, the tropolone ring was not constructed from a pre-existing seven-membered ring but was ingeniously formed from a six-membered phenolic precursor via an oxidative dearomatization and subsequent base-mediated ring-expansion/elimination cascade. wikipedia.orgfrontiersin.org This approach, sometimes referred to as a Buchner-type ring expansion, is a powerful method for synthesizing substituted tropolones.
Furan Ring Formation: The furan moiety was incorporated early in the synthesis as part of one of the initial building blocks. The synthesis began with the preparation of two key fragments: a chiral enone derived from an asymmetric aldol reaction and a nitro-containing aromatic compound that included the furan ring. wikipedia.orgfrontiersin.org These two fragments were then joined using a Michael reaction. This strategy of preparing complex fragments separately and coupling them later in the synthesis is a hallmark of convergent synthesis.
Advanced Ring Construction and Rearrangement Reactions
Hypothetical Retrosynthetic Analysis of this compound
Given that no synthesis of this compound has been reported, a hypothetical retrosynthetic analysis is proposed here based on its unique tetracyclic structure. This compound features a complex, bridged ring system that is fundamentally different from the tropolone-based structures of its relatives. nih.gov
Figure 1: Proposed Retrosynthetic Analysis of this compound
A simplified representation of a possible retrosynthetic strategy.
A plausible disconnection strategy for this compound would involve simplifying the dense tetracyclic core in a stepwise manner:
Final Strategic Disconnections: The final bonds to be formed in a forward synthesis could be the result of an intramolecular reaction, such as an aldol condensation or Michael addition, to close the final ring and form the highly bridged structure. This would unmask a less complex tricyclic precursor.
Cycloaddition Strategy: The core six-membered rings within the tetracycle are ideal targets for a powerful C-C bond-forming reaction like the Diels-Alder cycloaddition. Retrosynthetically, disconnecting across these rings would break the molecule down into two significantly simpler fragments: a diene and a dienophile.
Key Building Blocks: This analysis leads to two hypothetical key building blocks:
A furan-containing dienophile : This fragment would contain the intact furan ring and one of the stereochemically rich side chains. Its synthesis would require careful control of stereochemistry.
A cyclohexenone-based diene : This fragment would form the basis for the other portion of the molecule.
This retrosynthetic approach simplifies the complex target into more manageable synthetic precursors, transforming the challenge into one of synthesizing these two key fragments and controlling the stereoselectivity of the key cycloaddition reaction.
Design and Synthesis of this compound Analogs
The absence of a total synthesis for this compound opens the door for the design of simplified, more accessible analogs. The purpose of synthesizing analogs could be to create compounds that are easier to make while retaining or enhancing potential biological activity, or to probe which structural features are essential for its function.
Based on the hypothetical retrosynthesis, several analog families could be proposed:
Simplified Core Analogs: Analogs could be designed that simplify the bridged tetracyclic system. For instance, intermediates from the proposed synthesis could be shunted into alternative reaction pathways to produce related but structurally simpler cores.
Furan-Modified Analogs: The furan ring is a common feature in the malettinin family. Analogs could be synthesized where the furan is replaced by other five-membered heterocycles (e.g., thiophene, pyrrole) or simple alkyl/aryl groups. This would probe the importance of the furan moiety for biological activity.
Stereochemical Analogs: During a total synthesis, it is often possible to access stereoisomers of the natural product by altering the catalysts or reagents used in asymmetric steps. Synthesizing these stereochemical analogs would be crucial for understanding structure-activity relationships.
The synthesis of these analogs could leverage the same key fragments proposed in the retrosynthetic analysis, using variations of the coupling and cyclization reactions to build a library of related compounds for further study.
Targeted Modifications for Structure-Activity Relationship (SAR) Studies
While specific synthetic modifications of this compound for structure-activity relationship (SAR) studies are not extensively documented in the available research, the study of its analogs, malettinins A, B, C, and E, provides valuable insights into the structural features crucial for its biological activity. The malettinin family of compounds, characterized by a tropolone/dihydropyran ring system linked to a furan ring, exhibits varying degrees of antimicrobial and antifungal activities. vulcanchem.comresearchgate.netcore.ac.uk These differences in bioactivity are attributed to variations in their chemical structures, particularly the furan ring and stereochemistry. vulcanchem.comresearchgate.net
The influence of the furan ring and configurational changes on the biological activities of malettinins has been observed. researchgate.net For instance, the inhibitory activities of malettinins A, B, C, and E against the plant pathogenic bacterium Xanthomonas campestris and the human pathogenic dermatophyte Trichophyton rubrum vary significantly. frontiersin.org Malettinins B, C, and E show inhibitory effects on X. campestris, while malettinin A does not exhibit notable inhibition. frontiersin.org In contrast, all four malettinins inhibit T. rubrum, but with differing potencies. frontiersin.org Malettinin E and A show the highest activity, while B and C are less active. frontiersin.org
These findings suggest that targeted modifications to the furan ring and the stereocenters of the dihydropyran ring of this compound could be key areas for SAR studies. Exploring different substituents on the furan ring or altering the stereochemistry of the molecule could lead to the development of analogs with enhanced or more selective biological activities.
The total syntheses of malettinins C and E have been accomplished, which opens avenues for creating novel analogs. researchgate.netacs.org The synthetic strategy involved a Michael reaction to connect a nitro compound and a chiral enone, followed by oxidative dearomatization and a base-mediated ring-expansion to form the tropolone ring. researchgate.netacs.org This synthetic route could potentially be adapted to produce a variety of malettinin analogs for comprehensive SAR studies.
Table 1: Bioactivity of Malettinin Analogs
| Compound | Target Organism | IC50 (µM) |
| Malettinin A | Xanthomonas campestris | >100 frontiersin.org |
| Trichophyton rubrum | 33.1 (± 4.6) core.ac.uk | |
| Malettinin B | Xanthomonas campestris | 28.3 (± 5.4) core.ac.uk |
| Trichophyton rubrum | 60.6 (± 2.3) core.ac.uk | |
| Malettinin C | Xanthomonas campestris | 37.9 (± 3.8) core.ac.uk |
| Trichophyton rubrum | 83.2 (± 3.0) core.ac.uk | |
| Malettinin E | Xanthomonas campestris | 28.7 (± 1.7) core.ac.uk |
| Trichophyton rubrum | 30.7 (± 0.2) core.ac.uk |
Semi-synthetic Derivatization from Natural Precursors
Information regarding the semi-synthetic derivatization of this compound directly from its natural precursors is scarce. This compound was originally isolated from an unidentified fungal colonist of Hypoxylon sp. stromata. vulcanchem.com The production of malettinins has also been reported in the fungus Cladosporium sp. strain KF501, although this strain produced malettinins A, B, C, and E, but not D. core.ac.ukfrontiersin.org
The malettinins are polyketide-derived metabolites. researchgate.net Polyketides are synthesized by polyketide synthases from simple acyl-CoA precursors. While the direct semi-synthesis from a natural precursor of this compound is not described, the general approach would involve isolating a biosynthetic intermediate or a related, more abundant natural product and then chemically modifying it to obtain this compound or its analogs.
Given that the total syntheses of other malettinins have been achieved, it is plausible that key intermediates in these synthetic pathways could be targeted for derivatization. researchgate.netacs.org This approach would allow for the creation of a library of analogs without having to perform the entire total synthesis for each new compound. This strategy could be particularly useful for exploring the SAR of the malettinin scaffold in a more efficient manner.
Biological Activities and Mechanistic Investigations of Malettinin D Pre Clinical Focus
Antimicrobial Activity Spectrum
Malettinin D has been identified as an antimicrobial compound, exhibiting both antibacterial and antifungal properties. acs.orgresearchgate.net However, detailed efficacy data for this specific analog is not as extensively reported as for other members of its family, such as malettinins A, B, C, and E.
Initial studies reported that malettinins B-D demonstrated antibacterial activity against the plant pathogenic bacterium Xanthomonas campestris. researchgate.net While this implicates this compound as having activity, specific inhibitory concentrations for it are not detailed in subsequent comparative studies. For instance, a study on malettinins isolated from a marine Cladosporium strain provided specific IC₅₀ values for malettinins B, C, and E against X. campestris, but this compound was not detected or tested in this research. frontiersin.org
Similarly, while weak inhibitory activity has been noted for malettinins B and C against Bacillus subtilis and Staphylococcus aureus in disk diffusion assays, specific data concerning this compound's efficacy against these bacteria is not available in the reviewed literature. frontiersin.orgmdpi.comcore.ac.uk
The initial discovery of malettinins B-D highlighted their antifungal activity against the human pathogenic dermatophyte Trichophyton rubrum. researchgate.net This finding indicates that this compound possesses activity against this fungus. However, quantitative data, such as IC₅₀ values, have been determined for its analogs (malettinins A, B, C, and E) but not explicitly for this compound in available comparative analyses. frontiersin.org
Regarding other fungal pathogens, malettinins B and C showed weak inhibition of Candida albicans at a concentration of 100 μM. frontiersin.orgcore.ac.uk Malettinin A has been reported to inhibit Aspergillus flavus. frontiersin.orgmdpi.com Specific assays detailing the inhibitory effects of this compound against C. albicans or A. flavus are not present in the surveyed scientific reports.
Structure-activity relationship studies within the malettinin family reveal that both the furan (B31954) ring and stereochemical configuration are critical for biological activity. researchgate.netmdpi.com For instance, the absence of a double bond in the furan ring of malettinin A appears to negate its antibacterial activity against X. campestris, while its stereoisomeric analogs (malettinins B, C, and E) show notable inhibition. frontiersin.orgmdpi.com This suggests that the unique structural features of this compound likely result in a distinct bioactivity profile compared to its relatives. vulcanchem.com
In antifungal assays against T. rubrum, the activity level varies significantly among stereoisomers. frontiersin.org Malettinins A and E are the most potent, while malettinins B and C show progressively weaker activity, highlighting that specific configurational changes directly influence antifungal efficacy. frontiersin.orgmdpi.com
Table 1: In Vitro Antimicrobial Activity of Malettinin Analogs
This table summarizes the 50% inhibitory concentration (IC₅₀) values for malettinins A, B, C, and E against selected microbial strains. Data for this compound is not available in the cited literature.
| Compound | Xanthomonas campestris IC₅₀ (µM) | Trichophyton rubrum IC₅₀ (µM) |
| Malettinin A | No notable inhibition | 33.1 |
| Malettinin B | 37.9 | 60.6 |
| Malettinin C | 28.3 | 83.2 |
| Malettinin E | 34.4 | 30.7 |
| Data sourced from Silber et al., 2014. frontiersin.org |
Antifungal Efficacy in in vitro Models (e.g., Trichophyton rubrum, Candida albicans, Aspergillus flavus)
Exploration of Other Potential Biological Activities
There is no specific information in the reviewed scientific literature regarding the evaluation of this compound for anti-inflammatory properties in cell-based models. While other metabolites from marine-associated Cladosporium species have shown potential for inhibiting nitric oxide (NO) production in cell assays, these studies did not include this compound. mdpi.com
Direct evaluation of this compound for anticancer potential has not been reported in the available literature. However, related compounds from the same family have been assessed. Malettinins B and E were evaluated for their anticancer potential against a selection of the NCI60 cancer cell line panel and were identified as promising candidates. researchgate.netnih.gov Another study also noted that malettinins B and E demonstrated anti-tumor effects against a cancer cell line panel. nih.gov These findings suggest that the malettinin structural scaffold may possess cytotoxic activity against cancer cells, but further research is required to determine if this potential extends to this compound.
Other Enzyme Inhibition Studies (e.g., metalloenzymes)
There are currently no published studies detailing the inhibitory activity of this compound against any enzymes, including metalloenzymes. Initial interest in the enzyme inhibition potential of the malettinin family was often linked to the tropolone (B20159) structure present in compounds like malettinin A, B, C, and E. Tropolones are known to act as metal chelators and can inhibit metalloenzymes. core.ac.uk However, structural elucidation of this compound revealed that it possesses a novel ring system and, crucially, lacks the tropolone moiety characteristic of its analogues. core.ac.uknih.gov Instead, it features a pyranone in place of the tropolone ring. core.ac.uk This fundamental structural difference means that hypotheses regarding metalloenzyme inhibition based on a tropolone scaffold are not applicable to this compound.
Cellular and Molecular Mechanisms of Action
Investigation of Cellular Targets (e.g., protein binding, nucleic acid interaction)
As of this review, no specific cellular targets for this compound have been identified. There is no available data from studies investigating its potential to bind with proteins or interact with nucleic acids. Research on related compounds has sometimes involved target deconvolution strategies or computational docking, but these have not been applied to this compound in the available literature. nih.gov
Modulation of Signal Transduction Pathways
Scientific literature lacks any information regarding the effects of this compound on signal transduction pathways. While studies on other structurally distinct tropolone sesquiterpenoids have shown that the tropolone moiety can be crucial for inhibiting cell proliferation, these findings are not relevant to this compound due to its unique chemical structure. biorxiv.orgbiorxiv.org
Impact on Microbial Virulence Factors
This compound was discovered during the screening of metabolites from an unidentified fungal colonist of Hypoxylon stromata and was characterized as a new antimicrobial agent. nih.gov The original discovery paper by Angawi et al. (2005) reports its activity as an antimicrobial polyketide. nih.gov The associated Medical Subject Headings (MeSH) terms from the publication indicate that its pharmacological action was assessed against several microbes, including Bacillus subtilis, Candida albicans, and Staphylococcus aureus. nih.gov However, specific details on its impact on virulence factors—such as biofilm formation, toxin production, or bacterial adhesion—have not been investigated. The known activity is limited to general antimicrobial action.
| Organism | Type | Reported Activity of this compound |
| Bacillus subtilis | Bacterium | Antimicrobial nih.gov |
| Staphylococcus aureus | Bacterium | Antimicrobial nih.gov |
| Candida albicans | Fungus | Antimicrobial nih.gov |
In vitro Pharmacokinetic Characterization
Metabolic Stability and Enzyme Inhibition
There is no publicly available data on the in vitro pharmacokinetic properties of this compound. Studies to determine its metabolic stability, such as its in vitro half-life (t½) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, have not been published. Furthermore, there are no reports on its potential to inhibit key drug-metabolizing enzymes like the cytochrome P450 (CYP) family.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins is a critical parameter in preclinical development, as it significantly influences the compound's distribution, metabolism, and excretion, ultimately affecting its efficacy and potential for toxicity. The unbound fraction of a drug is generally considered to be the pharmacologically active portion.
Despite the importance of this parameter, there is currently no publicly available scientific literature or data regarding the plasma protein binding characteristics of this compound. Investigations into this aspect of its pharmacokinetic profile have not been reported.
In vivo Efficacy Studies in Animal Models (Non-Clinical)
In vivo efficacy studies in animal models are a cornerstone of preclinical research, providing essential information about a compound's potential therapeutic effects in a living organism. These studies are designed to assess how a compound performs in specific disease models and to understand its pharmacodynamic properties.
The evaluation of a novel compound in relevant animal models of disease is a critical step in determining its potential for further development. Such studies can provide proof-of-concept for a therapeutic application and help to identify the types of diseases for which the compound might be effective.
A comprehensive search of scientific databases and literature reveals a notable absence of any in vivo efficacy studies for this compound in any specific disease models. While related malettinin compounds have been noted for their antimicrobial properties in in vitro assays, there are no published reports of this compound being tested in animal models for infectious diseases, cancer, inflammatory conditions, or any other pathologies. frontiersin.orgmdpi.comcore.ac.uk
Pharmacodynamics involves the study of a drug's effects on the body and its mechanism of action. Preliminary pharmacodynamic characterization in animal systems aims to understand the relationship between drug concentration and pharmacological response, providing insights into the compound's potency and efficacy.
Future Perspectives in Malettinin D Research
Advancements in Asymmetric Total Synthesis
The total synthesis of malettinin D remains an unmet challenge, representing a significant opportunity for innovation in synthetic organic chemistry. The successful asymmetric total syntheses of the related natural products, malettinins C and E, have established viable strategies for constructing the core tropolone (B20159)/dihydropyran scaffold. researchgate.netresearchgate.net These routes, which may involve steps like organocatalyst-mediated asymmetric aldol (B89426) reactions and base-mediated ring expansions, provide a foundational blueprint. researchgate.net
However, the unique ring system of this compound, established by single-crystal X-ray diffraction analysis, necessitates the development of novel synthetic methodologies. acs.orgresearchgate.net Future research will likely focus on creating stereocontrolled routes to access its distinct bicyclic lactone and pyranone moiety. core.ac.uk Achieving a total synthesis is critical not only for confirming its absolute stereochemistry but also for providing a scalable source of the material for extensive biological evaluation and analog development, overcoming the limitations of its current isolation from a non-sporulating, unidentified fungus. acs.orgresearchgate.net
High-Throughput Screening and Lead Optimization through Analog Generation
To fully understand the therapeutic potential of this compound, its biological activity profile must be comprehensively explored. High-throughput screening (HTS) platforms offer a rapid and efficient means to test the compound against a wide array of biological targets, including various microbial pathogens, cancer cell lines, and specific enzymes. mdpi.com The development of miniaturized HTS assays is crucial for evaluating natural product libraries, enabling the rapid identification of new antifungal or antibacterial agents. mdpi.com
Furthermore, the generation of a focused library of this compound analogs is a key future step for lead optimization. nih.gov Studies on other malettinins have shown that subtle changes in stereochemistry and the structure of the furan (B31954) ring can significantly influence their antimicrobial activity. researchgate.netcore.ac.uk This suggests that the unique scaffold of this compound is a promising starting point for medicinal chemistry campaigns. By systematically modifying its functional groups, researchers can perform structure-activity relationship (SAR) studies to identify analogs with enhanced potency, selectivity, or improved physicochemical properties. mdpi.com The optimization of production for related compounds like malettinins B and E has already been undertaken to supply material for such studies, setting a precedent for future work on this compound. nih.gov
Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
This compound is known to be a polyketide-derived metabolite, but the specific enzymatic machinery and genetic blueprint governing its formation are unknown. acs.orgresearchgate.net A major future research avenue is the identification and characterization of the this compound biosynthetic gene cluster from its source organism. Using genome sequencing and bioinformatic analysis, researchers can pinpoint the polyketide synthases (PKSs) and tailoring enzymes responsible for constructing its unique architecture. geomar.de
Once the biosynthetic pathway is elucidated, metabolic engineering strategies can be employed to enhance the production of this compound. nih.govnih.gov This could involve overexpressing key biosynthetic genes, deleting competing pathways, or transferring the entire gene cluster into a more tractable heterologous host, such as Aspergillus niger or a yeast strain. nih.gov Such efforts are essential for generating a sustainable supply of the compound for preclinical development, as has been a focus for increasing yields of other malettinins for anticancer screening. nih.gov
Integration of Computational Chemistry and Chemoinformatics for Target Prediction and Ligand Design
Computational approaches are set to play a pivotal role in accelerating this compound research. rjpbcs.com Chemoinformatics and computational chemistry provide powerful tools for navigating the complexities of natural product drug discovery. nih.gov In the context of this compound, these methods can be applied to predict its likely biological targets through techniques like reverse docking and target fishing, where the molecule's structure is computationally screened against databases of known protein structures. researchgate.net
These in silico methods are also invaluable for ligand design and the rational optimization of lead compounds. frontiersin.org By building computational models of this compound interacting with a predicted target, researchers can design new analogs with improved binding affinity and specificity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating structural features with biological activity, guiding the synthesis of more effective compounds and reducing the need for extensive empirical screening. nih.gov
Application of Omics Technologies (Transcriptomics, Metabolomics, Proteomics) in Mechanism of Action Studies
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent or research tool. The suite of "omics" technologies offers a systems-biology approach to elucidate its mechanism of action. biobide.comfrontiersin.org By treating cells or organisms with this compound and analyzing the global changes in molecular profiles, researchers can gain deep insights into the pathways it perturbs.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) can reveal which cellular signaling or metabolic pathways are activated or inhibited by the compound. biobide.com
Proteomics: This approach identifies changes in the levels and post-translational modifications of proteins (the proteome), helping to pinpoint direct protein targets or downstream effector proteins. semanticscholar.org
Metabolomics: Studying the full complement of small-molecule metabolites (the metabolome) can show how this compound affects cellular metabolism. semanticscholar.org
Integrating these multi-omics datasets can provide a comprehensive picture of the compound's biological impact, facilitating target identification and a deeper understanding of its physiological effects. frontiersin.orgsemanticscholar.org
Potential for Development of Novel Research Probes
Beyond its direct therapeutic potential, this compound's unique structure and bioactivity make it a candidate for development into a novel research probe. rsc.org By chemically modifying the this compound scaffold to incorporate reporter tags—such as fluorescent dyes, biotin, or photo-affinity labels—researchers can create powerful tools to study cellular processes. These probes can be used in chemical biology experiments to visualize the compound's subcellular localization, identify its specific binding partners within the cell, and dissect its mechanism of action with high precision. rsc.org The development of such probes represents a valuable future direction that could illuminate new aspects of biology, irrespective of the compound's ultimate therapeutic fate.
Q & A
Basic Research Questions
Q. What are the critical considerations when designing experiments to synthesize malettinin D for the first time?
- Methodological Answer :
- Purity and Reproducibility : Follow strict protocols for solvent selection, reaction conditions (temperature, pH), and purification methods (e.g., column chromatography, recrystallization). Document all steps to enable replication .
- Structural Validation : Use NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography to confirm molecular identity. Cross-validate with literature for known analogs .
- Data Recording : Maintain raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines for transparency .
Q. How should researchers formulate a focused research question when investigating the biological activity of this compound?
- Methodological Answer :
- FINER Criteria : Ensure the question is Feasible (e.g., "Does this compound inhibit enzyme X at micromolar concentrations?"), Interesting , Novel , Ethical , and Relevant to therapeutic gaps .
- Variable Specificity : Explicitly define independent (e.g., concentration, exposure time) and dependent variables (e.g., IC₅₀, apoptosis rate). Include organism models (e.g., in vitro vs. in vivo) .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data on this compound's mechanism of action across different studies?
- Methodological Answer :
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay kits) to isolate variables. Use statistical tools (e.g., ANOVA, regression) to identify outliers or confounding factors .
- Contextual Comparison : Cross-reference experimental setups (e.g., solvent used in bioassays affecting solubility) and validate against published protocols .
- Example Table :
| Study | Solvent | Cell Line | IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|---|---|
| A | DMSO | HeLa | 2.1 | Apoptosis via Caspase-3 |
| B | EtOH | MCF-7 | 5.7 | ROS-mediated necrosis |
| Recommendation: Standardize solvents and cell lines to reduce variability . |
Q. How can researchers ensure the reproducibility of this compound's spectroscopic characterization data across laboratories?
- Methodological Answer :
- Interlab Calibration : Share reference samples with collaborating labs and use certified instruments (e.g., NMR spectrometers with identical magnetic field strengths) .
- Data Reporting : Include full experimental parameters (e.g., solvent peaks in NMR, ionization modes in MS) in supplementary materials to aid replication .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use software like GraphPad Prism for error analysis .
- Meta-Analysis : Pool data from multiple studies to identify trends, applying heterogeneity tests (e.g., I² statistic) to assess consistency .
Data Management and Publication
Q. What strategies are effective for managing large datasets from this compound's high-throughput screening?
- Methodological Answer :
- Structured Repositories : Deposit raw data in public repositories (e.g., Zenodo, ChEMBL) with unique DOIs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Metadata Annotation : Include experimental conditions (e.g., temperature, assay duration) and instrument settings in machine-readable formats .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound's binding affinity?
- Methodological Answer :
- Force Field Validation : Test multiple molecular docking algorithms (e.g., AutoDock vs. Schrödinger) and compare with experimental ΔG values .
- Solvent Effects : Simulate explicit solvent models (e.g., water, lipid bilayers) to improve agreement with wet-lab data .
Ethical and Methodological Rigor
Q. What ethical guidelines apply to in vivo studies of this compound's pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
